

Spectroscopic Data for 3,5-Dichlorotoluene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3,5-Dichlorotoluene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3,5-dichlorotoluene**, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **3,5-dichlorotoluene** is summarized in the tables below for easy reference and comparison.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.26	t (triplet)	1H	H-4
7.10	d (doublet)	2H	H-2, H-6
2.33	s (singlet)	3H	-CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
139.5	C-1
135.0	C-3, C-5
129.8	C-4
126.9	C-2, C-6
21.2	-CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment (Vibrational Mode)
3075	Weak	Aromatic C-H Stretch
2925	Weak	Aliphatic C-H Stretch (-CH ₃)
1575	Strong	C=C Aromatic Ring Stretch
1450	Medium	Asymmetric -CH ₃ Bend
1380	Medium	Symmetric -CH ₃ Bend
850	Strong	C-H Out-of-Plane Bend (Aromatic)
780	Strong	C-Cl Stretch

Mass Spectrometry (MS) Data

m/z	Relative Abundance	Assignment
162	~65%	$[M+2]^{+}$ (Isotope Peak)
160	100%	$[M]^{+}$ (Molecular Ion)
125	High	$[M - Cl]^{+}$
89	Moderate	$[C_7H_5]^{+}$

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra of **3,5-dichlorotoluene**.

Methodology:

- Sample Preparation:
 - Approximately 10-20 mg of crystalline **3,5-dichlorotoluene** was accurately weighed and dissolved in ~0.7 mL of deuterated chloroform ($CDCl_3$) within a clean, dry NMR tube.[\[1\]](#)
 - The sample was gently agitated to ensure complete dissolution.
 - Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation:
 - Spectra were acquired on a 400 MHz NMR spectrometer.
- 1H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16

- Relaxation Delay: 1.0 s
- Spectral Width: 16 ppm
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 250 ppm
- Data Processing:
 - The acquired Free Induction Decays (FIDs) were Fourier transformed.
 - Phase and baseline corrections were applied to the resulting spectra.
 - Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **3,5-dichlorotoluene**.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of crystalline **3,5-dichlorotoluene** was finely ground in an agate mortar and pestle.[2][3]
 - The ground sample was then intimately mixed with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).[2][3]
 - The mixture was transferred to a pellet die and pressed under high pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[2][4]

- Instrumentation:
 - A Fourier Transform Infrared (FT-IR) spectrometer was used for analysis.
- Data Acquisition:
 - A background spectrum of a pure KBr pellet was first recorded.
 - The sample pellet was then placed in the spectrometer's sample holder.
 - The spectrum was recorded in the range of 4000-400 cm^{-1} .
 - The final spectrum was presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragments of **3,5-dichlorotoluene**.

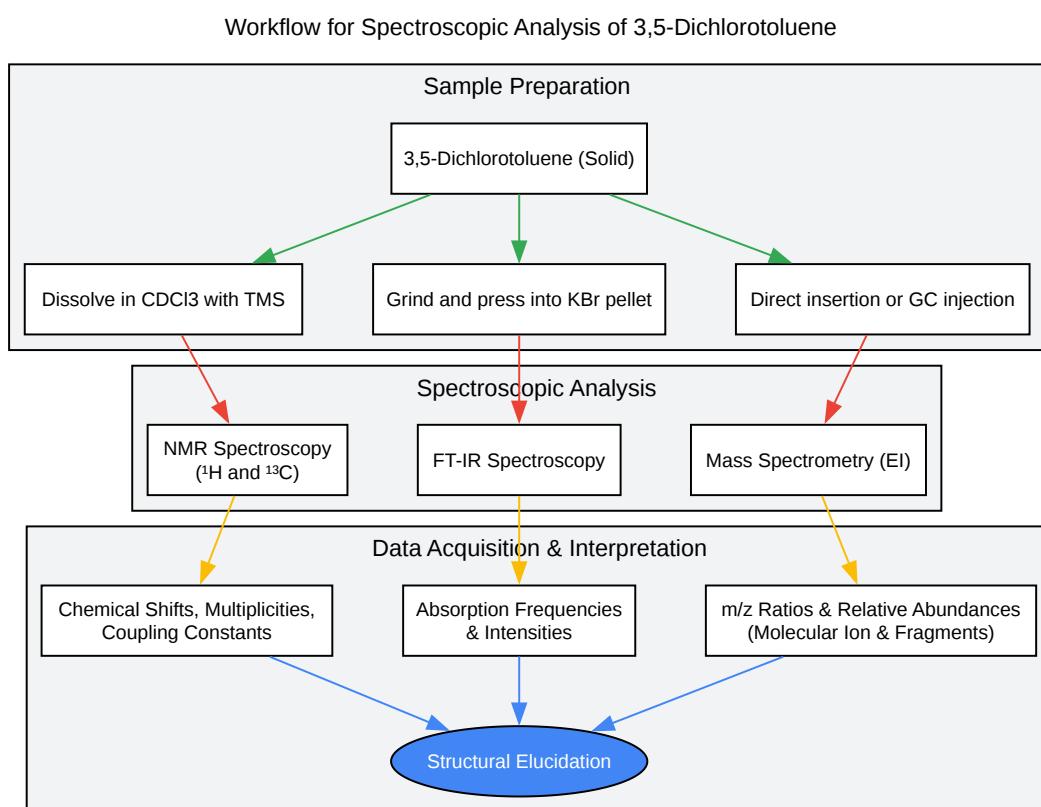
Methodology:

- Sample Introduction:
 - A small amount of the **3,5-dichlorotoluene** sample was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).
- Ionization:
 - Electron Ionization (EI) was employed as the ionization technique.
 - The sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.[\[5\]](#)
- Mass Analysis:
 - The resulting ions were accelerated and separated based on their mass-to-charge (m/z) ratio using a quadrupole mass analyzer.
- Detection:

- An electron multiplier detector was used to detect the separated ions.
- The resulting mass spectrum was plotted as relative abundance versus m/z.

Visualizations

Logical Workflow for Spectroscopic Analysis



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Caption: Logical workflow for the spectroscopic analysis of **3,5-Dichlorotoluene**.

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